molecular formula C11H11N3O2 B12925513 N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide CAS No. 184579-91-7

N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide

Katalognummer: B12925513
CAS-Nummer: 184579-91-7
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: GRYXWXSQJGSUIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide is a compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl and acetamide groups play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide is unique due to the presence of both formyl and acetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

184579-91-7

Molekularformel

C11H11N3O2

Molekulargewicht

217.22 g/mol

IUPAC-Name

N-(3-formyl-1-methylindazol-6-yl)acetamide

InChI

InChI=1S/C11H11N3O2/c1-7(16)12-8-3-4-9-10(6-15)13-14(2)11(9)5-8/h3-6H,1-2H3,(H,12,16)

InChI-Schlüssel

GRYXWXSQJGSUIS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC2=C(C=C1)C(=NN2C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.